Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate (EMPMPC) is a compound that is used in a variety of scientific research applications. EMPMPC is a small molecule that has been studied for its potential therapeutic and medical applications, especially in the areas of cancer, inflammation, and cardiovascular diseases. EMPMPC is also used in laboratory experiments to study its biochemical and physiological effects.
Scientific Research Applications
Synthesis Techniques and Structural Assignments
Regioselective Synthesis
A study explored a regioselective route to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, demonstrating the compound's utility in selective reactions and structural assignments through NOE difference experiments and NMR methods (Ashton & Doss, 1993).
Chemical Properties and Applications
Auxin Activities and Amide Bond Formation
Another study synthesized Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate through a one-pot reaction method, leading to the creation of new compounds connected by amido bonds. Although these compounds demonstrated modest auxin activities, the research signifies the compound's role in developing plant growth regulators (Yue et al., 2010).
X-ray Powder Diffraction Data
Research provided X-ray powder diffraction data for a closely related compound, underscoring the importance of Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate derivatives in the synthesis of anticoagulant agents like apixaban (Wang et al., 2017).
Advanced Synthesis Approaches
Microwave-Assisted Amidation
A novel approach using microwave-assisted treatment to produce carboxamides from Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate was studied, showcasing an efficient method for compound modification which could be applied to similar pyrazole carboxylates (Milosevic et al., 2015).
Corrosion Inhibition
Research on pyran derivatives, including Ethyl 2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, has demonstrated their potential as corrosion inhibitors, highlighting the chemical versatility and industrial application of similar compounds (Saranya et al., 2020).
properties
IUPAC Name |
ethyl 1-(4-methoxyphenyl)-5-methylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(17)13-9-15-16(10(13)2)11-5-7-12(18-3)8-6-11/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRSCISRACOKII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate | |
CAS RN |
187998-66-9 | |
Record name | ETHYL 1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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